3-Bromothiophene-2-carbonitrile

Cross-coupling Suzuki-Miyaura Organic synthesis

Researchers developing 2,3-disubstituted thiophenes often encounter slow oxidative addition and poor regioselectivity with simple bromothiophenes. 3-Bromothiophene-2-carbonitrile solves this through its unique 2,3-substitution pattern where the electron-withdrawing nitrile group activates the C3-bromine toward Pd-catalyzed cross-coupling, delivering 82-88% yields in Suzuki-Miyaura reactions. The orthogonal C2-nitrile and C3-bromine sites enable sequential functionalization for focused library synthesis, while the moderate logP (2.3) and tunable electronic properties support both medicinal chemistry and organic electronics programs. Supplied as a solid with mp 46-51°C, available in research-scale packs with documented purity and global shipment from major stock points.

Molecular Formula C5H2BrNS
Molecular Weight 188.05 g/mol
CAS No. 18791-98-5
Cat. No. B099437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothiophene-2-carbonitrile
CAS18791-98-5
Molecular FormulaC5H2BrNS
Molecular Weight188.05 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)C#N
InChIInChI=1S/C5H2BrNS/c6-4-1-2-8-5(4)3-7/h1-2H
InChIKeyRNIRKEQGYHHNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromothiophene-2-carbonitrile: Building Block for Cross-Coupling & Drug Synthesis


3-Bromothiophene-2-carbonitrile (CAS 18791-98-5), a heterocyclic building block featuring a thiophene core substituted at the 2-position with a nitrile group and at the 3-position with a bromine atom, is a solid compound with a melting point range of 46–51°C and a molecular weight of 188.05 g/mol [1]. Its orthogonal reactive sites enable distinct synthetic strategies: the bromine atom serves as a proficient leaving group in palladium-catalyzed cross-coupling reactions [2], while the adjacent electron-withdrawing nitrile group modulates both the electronic character of the thiophene ring and the reactivity of the bromine substituent [2].

Why 3-Bromothiophene-2-carbonitrile Cannot Be Substituted


The strategic value of 3-Bromothiophene-2-carbonitrile lies in its unique 2,3-substitution pattern and the powerful electronic synergy between the adjacent nitrile and bromine groups, which precludes simple substitution with isomers like 2-bromothiophene or 3-bromothiophene. Unsubstituted bromothiophenes lack the strong electron-withdrawing nitrile group, which has been shown to significantly enhance the reactivity of the bromine substituent in oxidative addition steps of cross-coupling reactions, leading to improved reaction rates and yields compared to their non-cyanated counterparts [2]. Furthermore, the regiospecific placement of both a halogen and a cyano group on adjacent ring positions creates an orthogonally functionalized scaffold, enabling distinct sequential functionalization pathways that are inaccessible with singly-substituted or differently substituted thiophene analogs [1].

3-Bromothiophene-2-carbonitrile vs. Analogues: Key Differentiators


Enhanced Cross-Coupling Reactivity vs. Unsubstituted Bromothiophenes

The electron-withdrawing nitrile group in 3-bromothiophene-2-carbonitrile activates the adjacent bromine substituent, resulting in improved reaction rates and yields in palladium-catalyzed cross-couplings compared to unsubstituted bromothiophenes [1]. Under optimized Suzuki-Miyaura conditions with arylboronic acids, the target compound achieves a reaction efficiency of 82–88% .

Cross-coupling Suzuki-Miyaura Organic synthesis

Molecular Purity and Identity vs. 2-Bromothiophene

3-Bromothiophene-2-carbonitrile is chemically distinct from its isomer 2-bromothiophene, with a molecular weight of 188.04 g/mol versus 175.03 g/mol . This difference arises from the presence of the nitrile group, which is critical for its function. The target compound is commercially available at a purity grade of ≥98% (HPLC), compared to typical purities of 95–97% for analogous compounds .

Analytical chemistry Quality control Procurement

Enhanced Lipophilicity vs. Simple Bromothiophenes

The presence of the nitrile group in 3-bromothiophene-2-carbonitrile substantially alters its physicochemical profile compared to simpler bromothiophene analogs. The target compound exhibits a computed LogP (XLogP3-AA) of 2.3 [1], whereas 2-bromothiophene, lacking a cyano substituent, has a significantly lower computed LogP of approximately 1.9 [2]. This increase in lipophilicity can affect the compound's behavior in chromatographic purifications and its potential for blood-brain barrier penetration if incorporated into a drug candidate.

ADME Drug design Property prediction

Orthogonal Functionalization vs. Mono-Substituted Analogs

The 2,3-substitution pattern on the thiophene ring creates an orthogonally functionalized scaffold. The bromine atom at the 3-position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille), while the nitrile group at the 2-position can be independently transformed through hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions to form heterocycles [1]. This contrasts with mono-substituted bromothiophenes, which offer only a single reactive site for diversification.

Sequential functionalization Orthogonal synthesis Scaffold diversification

3-Bromothiophene-2-carbonitrile: Best Application Scenarios


Suzuki-Miyaura Coupling for Complex Biaryls

Utilize 3-bromothiophene-2-carbonitrile as the aryl halide partner in Suzuki-Miyaura reactions. The enhanced reactivity imparted by the adjacent nitrile group [1] enables the attainment of high yields (82–88%) under optimized conditions , facilitating the construction of diverse biaryl intermediates for pharmaceutical or materials science applications. This is particularly advantageous when coupling with valuable or complex boronic acids where maximizing conversion efficiency is paramount.

Sequential Functionalization for Heterocyclic Libraries

Leverage the orthogonal reactivity of the C3-bromine and C2-nitrile groups [1]. In a first step, employ the bromine atom in a cross-coupling reaction (e.g., Suzuki, Sonogashira) to introduce an aryl or alkynyl moiety. In a subsequent, independent step, transform the nitrile group via hydrolysis to an amide/carboxylic acid or reduction to an aminomethyl group. This strategy allows for the rapid and controlled synthesis of a focused library of 2,3-disubstituted thiophenes from a single, advanced building block.

Advanced Intermediates for Organic Electronics

Incorporate 3-bromothiophene-2-carbonitrile into π-conjugated systems for organic electronics [1]. The electron-withdrawing nitrile group can be used to fine-tune the electronic properties (e.g., LUMO energy level) of resulting polymers or small molecules, making it a valuable monomer precursor for electron-transport materials in OLEDs or n-type semiconductors in OFETs [1].

Controlled Lipophilicity in Medicinal Chemistry

Select 3-bromothiophene-2-carbonitrile as a fragment when a moderate increase in lipophilicity (XLogP3-AA = 2.3) is desired for optimizing pharmacokinetic properties [2]. This LogP value, which is higher than that of simpler bromothiophenes [3], positions it favorably for drug discovery programs targeting orally bioavailable or CNS-penetrant candidates, while its synthetic versatility allows for subsequent property modulation.

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